5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine
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Overview
Description
5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine is a compound belonging to the isoxazole family, which is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine typically involves the cycloaddition reaction of nitrile oxides with alkynes. This reaction is often catalyzed by copper (I) or ruthenium (II) catalysts . An alternative metal-free synthetic route involves the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine under microwave-assisted conditions .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often focus on eco-friendly and cost-effective approaches. The use of microwave-assisted synthesis and metal-free catalytic systems are preferred due to their lower environmental impact and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: Conversion to corresponding oximes or nitro derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, amines, and oximes .
Scientific Research Applications
5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory, anticancer, and anticonvulsant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine include:
- 5-(2-Chlorophenyl)isoxazol-3-amine
- 5-(4-Methoxyphenyl)isoxazol-3-amine
- 5-(3-Fluorophenyl)isoxazol-3-amine .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other isoxazole derivatives .
Properties
Molecular Formula |
C9H6BrClN2O |
---|---|
Molecular Weight |
273.51 g/mol |
IUPAC Name |
5-(5-bromo-2-chlorophenyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C9H6BrClN2O/c10-5-1-2-7(11)6(3-5)8-4-9(12)13-14-8/h1-4H,(H2,12,13) |
InChI Key |
DNVFGGTVHJJIIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=CC(=NO2)N)Cl |
Origin of Product |
United States |
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